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Compound of Interest

Compound Name:
Undecyl-maltoside;Undecyl b-D-

maltopyranoside

CAS No.: 170552-39-3

Cat. No.: B068634 Get Quote

Application Note: Optimizing Membrane Protein Extraction with Undecyl-β-D-Maltoside (UDM)

Introduction: The C11 Advantage
In the landscape of membrane protein (MP) solubilization, researchers often face a binary

choice that compromises their results. Dodecyl-maltoside (DDM, C12) is the industry standard

for stability but forms large micelles (~72 kDa) that can obscure cryo-EM density or hinder

crystallization.[1][2] Conversely, Decyl-maltoside (DM, C10) offers smaller micelles and easy

removal but frequently destabilizes complex quaternary structures due to its high Critical

Micelle Concentration (CMC).[1][2]

Undecyl-β-D-Maltoside (UDM, C11) represents the "Goldilocks" zone of alkyl-maltoside

detergents.[1][2] With an 11-carbon alkyl chain, it bridges the gap between stability and

structural resolution.[2] This guide details the protocol for using UDM directly in cell lysis,

specifically for targets where DDM locks the protein in rigid, inactive conformations or where a

smaller detergent belt is required for downstream structural biology.

Technical Specifications & Properties
Understanding the physicochemical properties of UDM is prerequisite to experimental design.

Unlike DDM, UDM allows for faster dialysis and concentration without protein precipitation.[2]
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Property Value Significance

Molecular Formula C₂₃H₄₄O₁₁
Non-ionic, gentle surfactant.[1]

[2]

Molecular Weight 496.6 g/mol
Moderate size allows for

precise stoichiometry.[2]

CMC (H₂O) ~0.59 mM (0.029%)

Crucial: ~3.5x higher than

DDM, allowing easier

removal/exchange.[1][2]

Micelle Size ~50–60 kDa

Smaller than DDM (~72 kDa),

reducing background in cryo-

EM.[1][2]

HLB Number ~12–13
Hydrophile-Lipophile Balance

suitable for intrinsic MPs.[1][2]

Pre-Lysis Considerations: The Mechanics of
Solubilization
Before picking up a pipette, you must calculate the Detergent-to-Lipid Ratio (D:L).[1][2]

Solubilization is not dissolving; it is the phase transition of the lipid bilayer into mixed lipid-

detergent micelles.

The "Saturating" Phase: At concentrations below the CMC, detergent monomers partition

into the membrane.

The "Solubilizing" Phase: As detergent concentration exceeds the CMC and the effective

lipid ratio, the bilayer shatters into mixed micelles containing your target protein.[3]

Expert Insight: For UDM, a working concentration of 1.0% to 1.5% (w/v) is recommended for

initial lysis.[2] This is approximately 30–50x the CMC, ensuring sufficient excess to drive the

equilibrium toward micelle formation even in lipid-rich lysates.

Step-by-Step Protocol: Direct UDM Solubilization
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Scope: Extraction of membrane proteins (GPCRs, Transporters, Ion Channels) from HEK293

or E. coli membranes.[2]

Phase A: Preparation of Lysis Buffer
Prepare fresh at 4°C. Do not add UDM yet.

Base Buffer: 50 mM HEPES (pH 7.5) or Tris-HCl (pH 8.0).[1]

Ionic Strength: 150–300 mM NaCl (Higher salt can reduce non-specific aggregation).[1][2]

Stabilizers: 5–10% Glycerol (Essential for preventing aggregation during the transition to

micelles).[2]

Inhibitors: 1 mM PMSF, 1x EDTA-free Protease Inhibitor Cocktail.[1][2]

Reducing Agent: 1–2 mM TCEP or DTT (Optional, depending on disulfide bonds).[2]

Phase B: Mechanical Disruption (Detergent-Free)
Goal: Break the cell wall/membrane physically to expose surface area.[1][2]

Resuspend cell pellet (1g wet weight) in 10 mL of Lysis Buffer (minus detergent).

Disruption:

E. coli:[1][2][4] Sonication (30s on/30s off, 4 cycles) or Microfluidizer.[2]

Mammalian:[1][2][5] Dounce homogenization (20–30 strokes).[1][2]

Low-Speed Spin: Centrifuge at 10,000 x g for 15 mins at 4°C to remove unlysed cells and

inclusion bodies.

Harvest Membranes (Optional but Recommended): Ultracentrifuge supernatant at 100,000 x

g for 1 hour. Resuspend this membrane pellet in fresh buffer. Note: This removes cytosolic

contaminants before UDM addition.[2]

Phase C: UDM Solubilization (The Critical Step)
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Preparation: Prepare a 10% (w/v) stock solution of UDM in water.[2]

Addition: Add UDM stock to the membrane suspension to a final concentration of 1.0% (w/v).

Calculation: If you have 9 mL of suspension, add 1 mL of 10% UDM.

Incubation: Rotate gently (end-over-end) at 4°C for 1 to 2 hours.

Why? UDM kinetics are faster than DDM, but thermodynamic equilibrium requires time to

displace annular lipids correctly.

Clarification: Ultracentrifuge at 150,000 x g for 45–60 minutes at 4°C.

Collection: Carefully aspirate the supernatant (Solubilized Fraction).[2] Avoid the loose lipid

pellet at the bottom.

Visualization of Workflow
The following diagram illustrates the decision matrix and workflow for UDM extraction.
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Figure 1: Critical path for membrane protein solubilization using Undecyl-maltoside.[1][2] Note

the isolation of the membrane fraction prior to detergent addition is recommended to reduce

detergent consumption and cytosolic contamination.

Quality Control & Troubleshooting
Every solubilization attempt must be validated. Do not proceed to purification without these

checks.

Validation Method: The "Solubility Test"
Run an SDS-PAGE / Western Blot comparing:

Total Lysate (T): Sample taken immediately after UDM incubation.[2]

Pellet (P): The debris pellet after ultracentrifugation (resuspended in equal volume).[2]

Supernatant (S): The final soluble fraction.[2]

Success: >90% of target protein is in the (S) lane.[2]

Failure: Target is in (P) lane.

Troubleshooting Matrix
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Observation Root Cause Corrective Action

Protein in Pellet (P) Incomplete Solubilization

Increase UDM to 2.0% or add

a "helper" lipid like CHS

(Cholesteryl Hemisuccinate) at

10:1 UDM:CHS ratio.

Smear on Western Blot Aggregation / Instability

UDM micelle might be too

dynamic.[2] Lower temperature

strictly to 4°C or switch to

DDM/UDM mix (1:1).

Low Binding to Resin Detergent Interference

UDM CMC is 0.59 mM.[2]

Ensure wash buffers contain at

least 2x CMC (~1.2 mM) to

prevent protein precipitation on

the column.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.caymanchem.com/product/25704/n-decyl-beta-d-maltoside
https://www.sigmaaldrich.com/US/en/product/sigma/94206
https://pmc.ncbi.nlm.nih.gov/articles/PMC4075773/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4075773/
http://www.protocol-online.org/biology-forums-2/posts/29254.html
https://naturalforce.com/blogs/nutrition/c8-c10-c12-medium-chain-triglycerides
https://www.benchchem.com/product/b068634#step-by-step-guide-for-using-undecyl-maltoside-in-cell-lysis
https://www.benchchem.com/product/b068634#step-by-step-guide-for-using-undecyl-maltoside-in-cell-lysis
https://www.benchchem.com/product/b068634#step-by-step-guide-for-using-undecyl-maltoside-in-cell-lysis
https://www.benchchem.com/product/b068634#step-by-step-guide-for-using-undecyl-maltoside-in-cell-lysis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b068634?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b068634?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

